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Compound of Interest |

Compound Name: Flurandrenolide Acetate
CAS No.: 2802-11-1
Cat. No.: B042017
- 7

Subtitle:Physical Properties, Solid-State Analysis, and Pre-Formulation Profiling of the 21-
Acetate Ester.[1][2]

Executive Summary & Chemical Identity[1][2]

Flurandrenolide Acetate (CAS 2802-11-1) is the 21-acetate ester of the potent topical
corticosteroid Flurandrenolide.[1][2][3] While Flurandrenolide (the free alcohol) is the primary
active pharmaceutical ingredient (API) in products like Cordran®, the acetate derivative is
frequently encountered as a critical intermediate, a specific prodrug design for enhanced
lipophilicity, or as Impurity G in the synthesis of related fluorinated corticosteroids (e.qg.,
Fluocinolone Acetonide).[2]

Characterization of this entity requires a distinct approach from the parent compound due to
the esterification at the C-21 position, which significantly alters crystal packing, melting point,
and lipophilicity.[1][2] This guide outlines the physicochemical baseline required for its
identification and pre-formulation handling.[2]

Table 1: Molecular Identity & Core Metrics[2][3]
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Property Specification Notes

60-Fluoro-113,21-dihydroxy-
, 160,17-[(1- _
Chemical Name ) ) Systematic IUPAC
methylethylidene)bis(oxy)]preg

n-4-ene-3,20-dione 21-acetate

Distinct from Flurandrenolide

CAS Registry 2802-11-1
(1524-88-5)
Molecular Formula C26H35FO7
_ Base MW (436.[1][2][3][4]5) +
Molecular Weight 478.55 g/mol
Acetyl (42.[2]0)
_ _ _ Lower than Base (247-255°C)
Melting Point 230°C (Typical)

due to lattice disruption

White to off-white crystalline

Appearance

powder

o ) Stereochemistry preserved
Chirality 7 Chiral Centers
from parent

EP Impurity G (Fluocinolone Critical Quality Attribute (CQA)
Regulatory Status ) ) )

Acetonide) in synthesis

Structural Confirmation (Molecular Fingerprinting)

[2]

To validate the identity of Flurandrenolide Acetate, analytical methods must confirm the
integrity of the steroid core, the 6a-fluorine substitution, the 16,17-acetonide ring, and
specifically the 21-ester linkage.[1][2]

Nuclear Magnetic Resonance (NMR) Strategy

¢ 1H-NMR (Proton): The definitive confirmation of the acetate lies in the C-21 methylene
protons.[1][2] In the free alcohol (Flurandrenolide), these appear as an AB system typically
between 4.0-4.5 ppm.[2] Upon acetylation, these protons shift downfield (deshielded) to 4.5—
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5.0 ppm.[2] Additionally, a sharp singlet corresponding to the acetyl methyl group (-COCH?s)
appears at approximately 2.1 ppm.[1][2]

e 1F-NMR (Fluorine): Essential for confirming the 6a-position.[1][2] Expect a multiplet signal
around -160 to -165 ppm (relative to CFCls), characteristic of the 6-fluoro substituent.[1][2]

Infrared Spectroscopy (FT-IR)

o Key Diagnostic Band: The ester carbonyl stretch (C=0) appears at 1735-1750 cm~1, distinct
from the ketone carbonyls at C-3 and C-20.[1][2]

e Fingerprint Region: The C-O-C stretching of the acetonide group is visible in the 1000-1200
cm~!range.

Mass Spectrometry (LC-MS)
e lonization: ESI Positive Mode.

e Parent lon: [M+H]* at m/z 479.2.[2]

o Fragmentation: Loss of the acetate group (-60 Da) typically yields a fragment at m/z 419,
followed by loss of the acetonide moiety.[1][2]

Solid-State Characterization & Thermodynamics[1]

[2][3]

The solid-state form of Flurandrenolide Acetate dictates its stability and dissolution rate.[1][2]
Corticosteroid esters are notorious for polymorphism and solvate formation.[2]

Thermal Analysis (DSCITGA)

o Protocol: Differential Scanning Calorimetry (DSC) at 10°C/min heating rate.
o Expectation: A sharp endothermic melting peak at ~230°C.[2]

o Causality: A broad peak or a preceding endotherm suggests the presence of a solvate
(common with acetone/methanol recrystallization) or an amorphous fraction.[2] TGA
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(Thermogravimetric Analysis) is required to distinguish between desolvation (weight loss)
and melting (no weight loss).[2]

Polymorph Screening Workflow

Since the acetate ester adds rotational freedom at the C-21 tail, the crystal lattice is susceptible
to packing variations.[1][2] A robust screening workflow is mandatory.[2]
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Figure 1: Solid-state characterization workflow. This systematic approach ensures that the
"230°C" melting form is the stable polymorph and not a metastable transient form.

Solubility & Lipophilicity Profile[2][3]

The acetylation of Flurandrenolide significantly increases its lipophilicity (LogP), making it
practically insoluble in water but highly permeable across lipid bilayers (e.g., stratum corneum).

[2]

Table 2: Solubility & Partitioning Data[2][3]
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Solubility Approx. Conc.
Solvent System T Relevance
Classification (mg/mL)

Aqueous stability is
Water (pH 7.0) Practically Insoluble < 0.01 mg/mL high due to low
solubility.[1][2][3]

Standard vehicle for
Ethanol (96%) Soluble 10-30 mg/mL topical formulations.[2]

[3]

Solvent for NMR and

Chloroform Freely Soluble > 100 mg/mL )
extraction.[2][3]
Common

Acetone Soluble 20-50 mg/mL recrystallization

solvent.[2][3]

Higher than Base
LogP (Octanol/Water) ~3.0 (Predicted) N/A (~2.5); indicates high
skin retention.[2][3]

Expert Insight: The high LogP suggests that while Flurandrenolide Acetate is excellent for
dermal penetration, it will present challenges in dissolution testing.[2] A surfactant (e.g., 0.5%
SLS) is likely required in the dissolution media to achieve sink conditions.[2]

Stability & Degradation Pathways|2][3]

Understanding the stress liability of the molecule is crucial for setting storage conditions and
expiry limits.

Hydrolysis (The Primary Risk)

The C-21 acetate ester is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.
[1][2]5) or in the presence of esterases in vivo.[2]

» Degradant: Flurandrenolide (Parent Alcohol) + Acetic Acid.[2]

o Control: Maintain formulation pH between 3.5 — 6.0.
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Acetonide Cleavage

The 16,17-acetonide ring is acid-labile.[1][2] Exposure to strong acids (pH < 2) can lead to the
hydrolysis of the acetal, reverting the compound to the 16a,17a-diol.[1][2]

Flurandrenolide Acetate
(C21-Ester, 16,17-Acetonide)

Alkaline Hydrolysis Acid Hydrolysis
(pH > 7.5) (pH < 2.0)

[.oss of Acetate oss of Acetonide

Flurandrenolide (Base)
(Active Metabolite)

6a-Fluoro-16a-hydroxyhydrocortisone
21-acetate (Diol form)

Click to download full resolution via product page

Figure 2: Primary degradation pathways.[1][2] The stability window is narrow (pH 3.5-6.0),
requiring careful buffer selection in liquid formulations.[1][2]

Analytical Method Validation (HPLC Protocol)

For quantitative assay and impurity profiling (including the separation of the Acetate from the
Base), the following High-Performance Liquid Chromatography (HPLC) conditions are
recommended.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 pm.[1][2]

Mobile Phase A: Water (0.1% Formic Acid).[2]

Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

Gradient: 40% B to 80% B over 15 minutes.
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e Flow Rate: 1.0 mL/min.[2]
o Detection: UV @ 238 nm (Absorption maximum of the a,3-unsaturated ketone).[1][2][5]
e Retention Time:

o Flurandrenolide (Base): ~6—7 min.[2]

o Flurandrenolide Acetate: ~10-12 min (Elutes later due to higher lipophilicity).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Characterization Guide: Flurandrenolide
Acetate (CAS 2802-11-1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b042017#initial-characterization-of-flurandrenolide-
acetate-s-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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